Antifungal agent 78

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

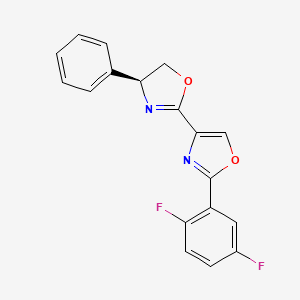

C18H12F2N2O2 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole |

InChI |

InChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1 |

InChI Key |

ALNHRURERPZLOR-OAHLLOKOSA-N |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |

Canonical SMILES |

C1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ibrexafungerp (SCY-078)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The designation "antifungal agent 78" is not uniquely assigned in scientific literature and can refer to several distinct compounds, including an oxazolyl-oxazoline derivative (compound 25am) active against Fusarium graminearum and an azole derivative with a hydroxyl group modification. This guide focuses on Ibrexafungerp (formerly SCY-078) , a clinically advanced, first-in-class triterpenoid antifungal agent. Given its novel structure, distinct target interaction, and oral bioavailability, Ibrexafungerp represents a significant development in antifungal therapy, making it a subject of considerable interest to the scientific community.

Core Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase

Ibrexafungerp's primary mechanism of action is the disruption of fungal cell wall synthesis through the inhibition of the enzyme (1→3)-β-D-glucan synthase.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[2]

-

Target Specificity: The glucan synthase enzyme complex is an ideal antifungal target as it is not present in mammalian cells, minimizing the potential for off-target effects and host toxicity.

-

Distinct Binding Site: While the echinocandin class of antifungals also targets glucan synthase, Ibrexafungerp, being a triterpenoid, interacts with a different and distinct binding site on the enzyme. This distinction is crucial as it allows Ibrexafungerp to retain activity against many fungal strains with fks gene mutations that confer resistance to echinocandins.

-

Fungicidal vs. Fungistatic Activity: The inhibition of glucan synthesis leads to a weakened and osmotically unstable cell wall, resulting in cell lysis and death. Consequently, Ibrexafungerp exhibits fungicidal activity against Candida species and fungistatic activity against Aspergillus species.

Quantitative Data: In Vitro Antifungal Activity

Ibrexafungerp demonstrates a broad spectrum of potent in vitro activity against a wide range of fungal pathogens, including isolates resistant to other antifungal classes. The minimum inhibitory concentration (MIC) is a key metric for its activity.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| C. auris | >400 | 0.25 - 2 | 0.5 | 1.0 | |

| C. auris (Echinocandin-Resistant) | 32 | 0.5 - 1.0 | 0.5 | 1.0 | |

| C. glabrata | 89 (Echinocandin-Resistant) | <0.03 - 4 | 0.25 | 1.0 | |

| C. glabrata (Fluconazole-Resistant) | 23 | - | - | 1.0 | |

| C. albicans | 163 | 0.016 - 0.5 | - | 0.125 | |

| C. parapsilosis | 108 | 0.016 - 8 | - | 4.0 | |

| C. tropicalis | 40 | 0.06 - ≥8 | - | 2.0 | |

| C. krusei | - | 0.5 - 1.0 | - | - |

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species

| Species | MIC₉₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

| Aspergillus spp. | - | 0.125 | |

| A. fumigatus (Azole-Resistant) | - | 0.03 - 0.5 |

Note: MEC (Minimum Effective Concentration) is often used for molds like Aspergillus, representing the lowest concentration that leads to the formation of aberrant, branched hyphae.

Ibrexafungerp's activity is notably enhanced in acidic environments, which is relevant for treating infections like vulvovaginal candidiasis. Against ten C. glabrata isolates, the MIC₅₀ dropped from 1 µg/mL at pH 7.0 to 0.063 µg/mL at pH 4.5.

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of antifungal agents. The following methodologies are central to determining the efficacy of Ibrexafungerp.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies for yeasts.

-

Preparation of Ibrexafungerp Stock:

-

Dissolve Ibrexafungerp citrate salt in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 5-10 mg/mL.

-

Store aliquots at -70°C or -80°C for up to 6 months.

-

-

Medium:

-

Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with morpholinepropanesulfonic acid (MOPS) to pH 7.0.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the microtiter plate wells.

-

-

Assay Procedure:

-

Perform two-fold serial dilutions of Ibrexafungerp in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.016 to 16 µg/mL).

-

Add the prepared fungal inoculum to each well. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity (growth) compared to the growth control, read visually or spectrophotometrically.

-

Protocol 2: In Vivo Murine Model of Invasive Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents. This is a generalized protocol based on studies of Ibrexafungerp.

-

Animal Model:

-

Use immunocompromised (e.g., neutropenic) mice (e.g., ICR strain). Neutropenia is typically induced by cyclophosphamide administration.

-

-

Infection:

-

Infect mice via intravenous (lateral tail vein) injection with a clinical isolate of the target fungus (e.g., C. auris, C. glabrata). The inoculum is adjusted to body weight.

-

-

Treatment:

-

Initiate treatment 24 hours post-inoculation.

-

Administer Ibrexafungerp orally via gavage, typically twice daily for 7 days. Doses may range from 8 to 40 mg/kg.

-

Include a vehicle control group (placebo) and a comparator antifungal group (e.g., caspofungin, fluconazole).

-

-

Efficacy Endpoints:

-

Survival: Monitor mice daily for a set period (e.g., 21 days) and record mortality to generate survival curves.

-

Fungal Burden: On a specified day (e.g., day 8), humanely euthanize a cohort of mice. Aseptically remove target organs (typically kidneys), weigh them, and homogenize. Plate serial dilutions of the homogenates on agar to quantify the fungal burden (CFU/gram of tissue).

-

-

Pharmacokinetics:

-

Collect blood samples at various time points after dosing to measure plasma drug concentrations via LC-MS/MS, ensuring that drug levels exceed the MIC for the infecting isolate.

-

Conclusion

Ibrexafungerp (SCY-078) is a first-in-class oral triterpenoid that represents a significant advancement in antifungal therapy. Its core mechanism of action, the inhibition of (1→3)-β-D-glucan synthase at a binding site distinct from that of the echinocandins, provides potent, often fungicidal activity against a broad spectrum of pathogens. Crucially, this includes activity against multidrug-resistant strains of Candida auris and echinocandin-resistant C. glabrata. The robust in vitro data, supported by efficacy in in vivo models, underscores its potential as a valuable new agent in the clinical armamentarium against invasive and superficial fungal infections.

References

Technical Guide: Discovery and Synthesis of Antifungal Agent 78 (Compound 25am)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant threat to global health and food security. Fusarium graminearum, the causative agent of Fusarium head blight in cereals, is a particularly challenging pathogen to control. This has spurred the search for novel antifungal agents with unique mechanisms of action. Through a scaffold hopping strategy, a promising new class of oxazolyl-oxazoline compounds has been identified. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a lead compound from this series, designated as Antifungal Agent 78 (also known as compound 25am). This compound has demonstrated potent and selective activity against F. graminearum.

Discovery via Scaffold Hopping

The discovery of this compound originated from a scaffold hopping approach, a medicinal chemistry strategy aimed at identifying novel core structures with similar biological activity to a known active compound. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, reduced toxicity, or a different mechanism of action. In this case, the oxazolyl-oxazoline scaffold was identified as a promising new model for antifungal agents.[1]

Synthesis of this compound (Compound 25am)

The synthesis of this compound (2-(2,4-difluorophenyl)-5-phenyl-4,5-dihydrooxazolo[4,5-d]oxazole) and its analogues was achieved through a multi-step synthetic route. The general synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of Oxazolyl-oxazoline Derivatives

A solution of a substituted benzoic acid (1.2 mmol) in SOCl₂ (3 mL) was heated at reflux for 2 hours. The excess SOCl₂ was removed under reduced pressure to yield the corresponding acyl chloride. To a solution of an α-amino acid (1.0 mmol) in 1,4-dioxane (5 mL) and water (5 mL) at 0 °C, a solution of the acyl chloride (1.0 mmol) in 1,4-dioxane (2 mL) and a 2 M NaOH solution were added dropwise. The mixture was stirred at room temperature for 4 hours. The resulting solution was acidified with 2 M HCl to a pH of 2–3 and then extracted with ethyl acetate. The organic layers were combined, dried over anhydrous Na₂SO₄, and concentrated to give the intermediate amide.

A mixture of the intermediate amide (1.0 mmol) and PPh₃ (1.5 mmol) in dry CCl₄ (10 mL) was stirred at 80 °C for 4 hours. The solvent was removed, and the residue was purified by column chromatography to afford the oxazoline intermediate.

Finally, a mixture of the oxazoline intermediate (1.0 mmol), Ag₂CO₃ (1.5 mmol), and DBU (1.5 mmol) in dry toluene (10 mL) was stirred at 110 °C for 12 hours. The reaction mixture was cooled, filtered, and the filtrate was concentrated. The residue was purified by column chromatography to yield the final oxazolyl-oxazoline product.

For the synthesis of this compound (compound 25am), 2,4-difluorobenzoic acid and D-phenylglycine were used as the starting materials.

Antifungal Activity

The synthesized oxazolyl-oxazoline derivatives were evaluated for their in vitro antifungal activity against Fusarium graminearum.

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity was determined using a mycelial growth rate method. The tested compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) at various concentrations. Mycelial discs (5 mm diameter) of F. graminearum were placed on the center of the PDA plates. The plates were incubated at 25 °C. When the mycelial growth in the control group (containing DMSO only) reached the edge of the plate, the diameter of the mycelial colony in the treatment groups was measured. The effective concentration for 50% inhibition (EC₅₀) was calculated by probit analysis. Carbendazim was used as a positive control.

Quantitative Data

The antifungal activities of a selection of the synthesized oxazolyl-oxazoline derivatives are summarized in the table below.

| Compound ID | R¹ Group | R² Group | EC₅₀ (μM) against F. graminearum |

| 25am (Agent 78) | 2,4-di-F | Phenyl | 13.46 [1] |

| 25a | H | Phenyl | >50 |

| 25b | 2-F | Phenyl | 28.34 |

| 25c | 3-F | Phenyl | 35.12 |

| 25d | 4-F | Phenyl | 22.78 |

| 25e | 2-Cl | Phenyl | 30.15 |

| 25f | 4-Cl | Phenyl | 19.87 |

| 25g | 2-Br | Phenyl | 38.91 |

| 25h | 4-Br | Phenyl | 25.63 |

| 25i | 2-CH₃ | Phenyl | 42.18 |

| 25j | 4-CH₃ | Phenyl | 31.45 |

| 25k | 2-OCH₃ | Phenyl | >50 |

| 25l | 4-OCH₃ | Phenyl | 45.33 |

| Carbendazim | - | - | 43.06[1] |

Data extracted from the primary research publication by Kong et al.[1]

Proposed Mechanism of Action

Molecular docking studies suggest that this compound targets β-tubulin in F. graminearum.[1] This is a different binding mechanism compared to the positive control, carbendazim. The docking results indicated that compound 25am could form five hydrogen bonds with amino acid residues within the β-tubulin protein. This interaction is believed to disrupt the formation of microtubules, which are essential for cell division and other vital cellular processes, ultimately leading to the inhibition of fungal growth. Further evidence from scanning electron microscopy (SEM) showed that treatment with compound 25am caused a slight collapse of the F. graminearum mycelia.

Visualizations

Experimental Workflow

References

Unveiling the Potential of Antifungal Agent 78 (Compound 25am): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 78, also identified as compound 25am, has emerged as a promising candidate in the quest for novel antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and antifungal activity, with a focus on its potential against the economically significant plant pathogen Fusarium graminearum. This document collates available data to offer a detailed resource for researchers and professionals in the field of mycology and drug development. While a complete profile is contingent on the full disclosure of primary research, this guide synthesizes current knowledge to facilitate further investigation and development of this potent antifungal molecule.

Chemical Structure and Properties

This compound (compound 25am) is a novel oxazolyl-oxazoline derivative. Its chemical identity is defined by the following characteristics:

-

IUPAC Name: 2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole

-

Molecular Formula: C₁₈H₁₂F₂N₂O₂

-

Molecular Weight: 326.3 g/mol

-

Chemical Structure:

(A 2D representation of the chemical structure would be presented here. As a text-based AI, I cannot generate an image. The structure consists of a central oxazole ring substituted at the 2-position with a 2,5-difluorophenyl group and at the 4-position with a (4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group.)

Quantitative Data Summary

The antifungal efficacy of compound 25am has been quantitatively assessed, primarily against Fusarium graminearum. The available data is summarized in the table below.

| Compound | Fungal Species | Assay Type | Endpoint | Result (μM) | Comparative Efficacy | Reference |

| 25am | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 13.46 | 3.2 times more potent than Carbendazim | [1] |

| Carbendazim | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 43.06 | - | [1] |

Note: Further quantitative data against a broader spectrum of fungal pathogens is a crucial area for future research.

Experimental Protocols

While the complete, detailed experimental protocols from the primary research are not publicly available, this section outlines representative methodologies for the synthesis and antifungal evaluation of compound 25am based on standard laboratory practices.

Synthesis of Compound 25am (Hypothetical Protocol)

The synthesis of oxazolyl-oxazoline derivatives typically involves a multi-step process. A plausible synthetic route for compound 25am, based on common organic chemistry techniques, is outlined below. This protocol is a representative example and may not reflect the exact procedure used in the primary research.

Objective: To synthesize 2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole.

Materials:

-

2,5-difluorobenzaldehyde

-

(S)-(-)-2-Phenylglycinol

-

Oxalyl chloride

-

Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Reagents for cyclization (e.g., Dehydrating agents like triflic anhydride or Burgess reagent)

-

Purification materials (e.g., Silica gel for column chromatography)

Procedure:

-

Step 1: Synthesis of the Oxazoline Moiety.

-

React (S)-(-)-2-Phenylglycinol with an appropriate carboxylic acid precursor of the oxazole ring in a suitable solvent.

-

Induce cyclization using a dehydrating agent to form the 4-phenyl-4,5-dihydro-1,3-oxazole ring.

-

Purify the resulting intermediate by column chromatography.

-

-

Step 2: Synthesis of the Oxazole Moiety.

-

Separately, prepare the 2-(2,5-difluorophenyl)oxazole-4-carboxylic acid. This can be achieved through various established methods for oxazole synthesis, potentially starting from 2,5-difluorobenzaldehyde.

-

-

Step 3: Coupling and Final Product Formation.

-

Couple the product from Step 1 with the carboxylic acid from Step 2 using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

-

The final cyclization to form the second oxazole ring may require specific conditions that would need to be optimized.

-

Purify the final product, compound 25am, using column chromatography and characterize using NMR and mass spectrometry to confirm its structure and purity.

-

In Vitro Antifungal Susceptibility Testing

The following is a standard broth microdilution protocol to determine the half-maximal effective concentration (EC₅₀) of an antifungal agent against a filamentous fungus like Fusarium graminearum.

Objective: To determine the EC₅₀ value of compound 25am against F. graminearum.

Materials:

-

Compound 25am

-

Fusarium graminearum culture

-

Potato Dextrose Broth (PDB) or a similar suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Inoculum Preparation:

-

Grow F. graminearum on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.

-

Prepare a spore suspension by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface.

-

Filter the suspension to remove mycelial fragments and adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Drug Dilution:

-

Prepare a stock solution of compound 25am in DMSO.

-

Perform serial two-fold dilutions of the stock solution in the liquid growth medium within the 96-well plate to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits fungal growth (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add the standardized spore suspension to each well of the microtiter plate.

-

Include a positive control (fungus with medium and DMSO, no compound) and a negative control (medium only).

-

Incubate the plates at an optimal temperature for F. graminearum growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the positive control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a suitable statistical software package.

-

Mechanism of Action: A Departure from Azoles

Initial classifications suggested that this compound (compound 25am) belongs to the azole class of antifungals, which act by inhibiting ergosterol biosynthesis. However, more recent and specific research indicates a different mechanism of action. The primary target of compound 25am appears to be β-tubulin .[1]

β-tubulin is a critical protein component of microtubules, which are essential for various cellular processes in fungi, including mitosis (cell division) and intracellular transport. Inhibition of β-tubulin polymerization disrupts these vital functions, ultimately leading to fungal cell death.

The evidence for this mechanism includes:

-

Efficacy against Carbendazim-Resistant Strains: Compound 25am is effective against strains of F. graminearum that are resistant to carbendazim, a known β-tubulin inhibitor. This suggests that compound 25am may bind to a different site on β-tubulin or overcome the resistance mechanism.[1]

-

Molecular Docking Studies: Computational modeling has shown that compound 25am can form multiple hydrogen bonds with amino acid residues in the β-tubulin protein of F. graminearum.[1]

This distinct mechanism of action is significant as it presents a potential new strategy to combat fungal pathogens that have developed resistance to existing antifungal drugs.

Visualizations

Proposed Signaling Pathway: β-Tubulin Inhibition

Caption: Proposed mechanism of action of this compound (compound 25am).

Experimental Workflow: Antifungal Susceptibility Testing

Caption: A representative workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

This compound (compound 25am) represents a significant development in the search for novel antifungal compounds. Its potent activity against Fusarium graminearum, coupled with a mechanism of action that differs from many currently used fungicides, highlights its potential for further development.

Key Strengths:

-

High potency against a key agricultural pathogen.

-

Novel mechanism of action targeting β-tubulin.

-

Potential to overcome existing antifungal resistance.

Future Research Should Focus On:

-

Comprehensive Antifungal Spectrum: Evaluating the efficacy of compound 25am against a wider range of clinically and agriculturally important fungal species.

-

In Vivo Efficacy and Toxicology: Conducting studies in animal and plant models to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.

-

Mechanism of Action Elucidation: Further experimental validation of β-tubulin as the primary target and investigation into the precise binding site and mechanism of inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of compound 25am to optimize its antifungal activity and drug-like properties.

The full potential of this compound (compound 25am) is yet to be fully realized. This technical guide serves as a foundational resource to stimulate and guide the necessary research and development efforts to translate this promising molecule into a valuable tool for combating fungal diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative examples and may require optimization. The information on the mechanism of action is based on the latest available research, which may be subject to further validation. Access to the full primary research article by Wenlong Kong et al. is necessary for a complete and definitive understanding of this compound.

References

Unveiling the Potential of Antifungal Agent 78: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Antifungal Agent 78, also identified as compound 25am. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Executive Summary

This compound (compound 25am) is a novel oxazolyl-oxazoline derivative that has demonstrated notable in vitro activity against the significant plant pathogen, Fusarium graminearum.[1][2] Emerging research suggests a mechanism of action involving the disruption of fungal cellular integrity through interaction with β-tubulin. This document summarizes the current understanding of its spectrum of activity, delves into its proposed mechanism of action, and outlines the experimental protocols utilized in its initial characterization.

Spectrum of Activity

To date, the documented antifungal activity of Agent 78 is specific to Fusarium graminearum, the causative agent of Fusarium head blight in cereals. Quantitative analysis reveals a potent inhibitory effect, as detailed in the table below.

Table 1: In Vitro Activity of this compound against Fusarium graminearum

| Fungal Species | Compound | EC50 (μM) | Reference Compound | EC50 (μM) of Reference |

| Fusarium graminearum | This compound (25am) | 13.46 | Carbendazim | 43.06 |

Data sourced from Kong, et al. (2023).[1]

The data indicates that this compound is approximately 3.2 times more potent than the conventional antifungal agent, carbendazim, against F. graminearum.[1] Further research is required to elucidate the broader spectrum of activity against other clinically or agriculturally relevant fungal species.

Proposed Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest that its antifungal properties are derived from its interaction with β-tubulin, a critical component of the fungal cytoskeleton. Molecular docking studies have indicated the formation of five hydrogen bonds between compound 25am and the amino acid residues of β-tubulin.[1] This interaction is believed to disrupt microtubule dynamics, leading to a compromise in fungal cell structure.

Furthermore, scanning electron microscopy (SEM) has revealed that exposure to this compound induces a slight collapse of the mycelia of F. graminearum, providing physical evidence of its detrimental effect on fungal morphology. A significant aspect of this proposed mechanism is its efficacy against carbendazim-resistant strains of F. graminearum, suggesting a potentially different binding mode or interaction with β-tubulin compared to traditional benzimidazole fungicides.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following section details the methodologies employed for the in vitro evaluation of this compound.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of Agent 78 was determined using a mycelium growth rate method. This is a standard procedure for assessing the efficacy of antifungal compounds against filamentous fungi.

Protocol:

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

-

Compound Incorporation: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various final concentrations. The final solvent concentration should be non-inhibitory to fungal growth. A control group with the solvent alone is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of F. graminearum and placed in the center of each PDA plate containing the test compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for measurable growth in the control plates.

-

Growth Measurement: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the control.

-

EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

In vitro antifungal activity of Antifungal agent 78

An In-Depth Technical Guide to the In Vitro Antifungal Activity of Ibrexafungerp (SCY-078)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Ibrexafungerp, also known as SCY-078, a first-in-class oral and intravenous triterpenoid antifungal agent. The document details its mechanism of action, summarizes its activity against key fungal pathogens through extensive data, and outlines the standardized experimental protocols for its evaluation.

Introduction to Ibrexafungerp

Ibrexafungerp is a novel antifungal agent that represents a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a natural product.[1] Developed to address the limitations of existing antifungal therapies, including the emergence of resistance, Ibrexafungerp offers a unique profile with broad-spectrum activity against various fungal pathogens.[2][3] It is currently in clinical development for the treatment of both invasive and mucocutaneous fungal infections.

Mechanism of Action

Ibrexafungerp's primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall responsible for maintaining its structural integrity. By non-competitively inhibiting this enzyme, Ibrexafungerp disrupts the formation of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. While it targets the same enzyme as the echinocandin class of antifungals, Ibrexafungerp binds to a distinct, overlapping site, which may account for its activity against some echinocandin-resistant strains.[1]

In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. Its efficacy extends to strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.

Activity Against Candida Species

The following table summarizes the in vitro activity of Ibrexafungerp against a collection of Candida isolates from multiple studies. The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.

| Fungal Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Candida albicans | 163 | 0.016–0.5 | 0.06 | 0.125 | |

| Candida glabrata | 60 | 0.03-4 | 0.25 | 0.5 | |

| Candida parapsilosis | 108 | 0.06-4 | 0.5 | 0.5 | |

| Candida tropicalis | 40 | 0.06–≥8 | 0.5 | 2 | |

| Candida krusei | 29 | 0.125–1 | 1 | 1 | |

| Candida auris | 22 | 0.5–8 | 0.5 | 2 | |

| C. albicans (Fluconazole-R) | N/A | N/A | N/A | 0.03 | |

| C. glabrata (Echinocandin-R) | 89 | <0.03–4 | N/A | N/A |

Activity Against Aspergillus Species

For filamentous fungi like Aspergillus, the endpoint for susceptibility testing is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms compared to the drug-free control.

| Fungal Species | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference |

| Aspergillus fumigatus (Azole-S) | N/A | N/A | 0.040 | N/A | |

| Aspergillus fumigatus (Azole-R) | N/A | N/A | 0.056-0.092 | N/A | |

| Aspergillus flavus | N/A | N/A | N/A | N/A | |

| Aspergillus terreus | N/A | N/A | N/A | N/A | |

| Aspergillus niger | N/A | N/A | N/A | N/A | |

| Aspergillus ustus complex | N/A | ≥ 0.5 | N/A | N/A | |

| Aspergillus alliaceus | N/A | N/A | N/A | ≥ 16 |

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27)

This method is used for determining the MIC of Ibrexafungerp against Candida species.

-

Preparation of Antifungal Agent : A stock solution of Ibrexafungerp is prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation : Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation and Incubation : The prepared microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

Endpoint Determination : The MIC is read as the lowest concentration of Ibrexafungerp that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control well.

CLSI Broth Microdilution Method for Molds (M38)

This protocol is adapted for filamentous fungi like Aspergillus species.

-

Preparation of Antifungal Agent : Similar to the yeast protocol, serial dilutions of Ibrexafungerp are prepared in RPMI 1640 medium in microtiter plates.

-

Inoculum Preparation : A suspension of conidia is prepared from a fresh culture. The final inoculum concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

-

Inoculation and Incubation : The plates are inoculated and incubated at 35°C for 48-72 hours.

-

Endpoint Determination : For Ibrexafungerp, the MEC is determined. This is the lowest concentration where hyphal growth is visibly aberrant (e.g., short, branched, and compact) compared to the long, filamentous growth in the control well.

Conclusion

Ibrexafungerp demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically important fungal pathogens, including isolates resistant to existing antifungal agents. Its unique mechanism of action as a glucan synthase inhibitor provides a valuable therapeutic option. The standardized methodologies for in vitro testing are crucial for the continued evaluation of its efficacy and for guiding clinical use. The data presented in this guide underscore the potential of Ibrexafungerp as a significant addition to the antifungal armamentarium.

References

Unmasking the Achilles' Heel of Pathogenic Fungi: A Technical Guide to Antifungal Agent Target Identification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents and their molecular targets. This technical guide provides a comprehensive overview of the core methodologies employed in the identification and validation of antifungal drug targets. While direct, in-depth data on the novel compound "antifungal agent 78" (also known as compound 25am) is limited in publicly available literature, this guide will use its known activity against Fusarium graminearum as a starting point to explore the broader principles and experimental workflows crucial for characterizing such a compound. We will delve into established strategies, from broad-spectrum screening to precise target validation, using a combination of genetic, biochemical, and computational approaches. A case study on the well-characterized glucan synthase inhibitor, Ibrexafungerp (SCY-078), will provide a practical illustration of these principles in action.

Introduction: The Imperative for Novel Antifungal Targets

The development of effective antifungal therapies is a significant challenge due to the eukaryotic nature of fungal cells, which share considerable homology with their human hosts. This similarity increases the risk of off-target effects and toxicity, thereby narrowing the available therapeutic window. An ideal antifungal agent should possess broad-spectrum fungicidal or fungistatic activity, engage with a fungal-specific target to ensure a high safety profile, and be amenable to various clinical formulations. The emergence of drug-resistant strains of pathogenic fungi like Candida auris and azole-resistant Aspergillus fumigatus further accentuates the critical need for new drugs with novel mechanisms of action.

This compound, with a reported EC50 value of 13.46 μM against F. graminearum, represents an early-stage compound for which a detailed target identification process is paramount to its development as a potential therapeutic.

Methodologies for Antifungal Target Identification

A multi-pronged approach is typically the most effective strategy for elucidating the mechanism of action of a novel antifungal compound. These methods can be broadly categorized into genetic and genomic, biochemical, and computational approaches.

Genetic and Genomic Approaches

Chemical genomics and genetics are powerful tools for identifying drug targets in an unbiased, genome-wide manner, often using the model yeast Saccharomyces cerevisiae or the pathogenic fungus itself.[1][2][3][4][5]

Experimental Protocol: Haploinsufficiency Profiling (HIP)

Haploinsufficiency profiling is based on the principle that reducing the dosage of a drug's target gene (by deleting one of the two copies in a diploid organism) will render the cell hypersensitive to the drug.

-

Strain Collection : A comprehensive collection of heterozygous diploid deletion mutants, where each strain has one of two copies of a specific gene deleted, is utilized.

-

Pooling and Culture : The mutant strains are pooled and grown in a liquid medium.

-

Compound Exposure : The pooled culture is split into a treatment group, exposed to a sub-lethal concentration of the antifungal agent, and a control group treated with a vehicle (e.g., DMSO).

-

Competitive Growth : The cultures are allowed to grow for a defined number of generations.

-

Genomic DNA Extraction and Barcode Sequencing : Genomic DNA is extracted from both populations. Each deletion mutant is marked with a unique DNA "barcode," which is amplified via PCR and quantified using next-generation sequencing.

-

Data Analysis : The abundance of each mutant in the treated sample is compared to the control. Strains that are significantly depleted in the presence of the compound are considered "hypersensitive." The gene deleted in the most hypersensitive mutant is a strong candidate for the drug's target.

Other Key Genetic Approaches:

-

Homozygous Profiling (HOP) : This method uses a collection of homozygous diploid mutants, each lacking a non-essential gene. It helps identify genes that, when absent, result in either sensitivity or resistance to the compound, thereby revealing pathways that buffer the drug target pathway.

-

Multicopy Suppression Profiling : In this strategy, genes are overexpressed from plasmids. Overexpression of the drug's target can sequester the compound, leading to increased resistance.

Biochemical Approaches

Biochemical methods provide direct evidence of a physical interaction between the antifungal compound and its target protein.

Experimental Protocol: Affinity Chromatography

This technique is used to isolate binding partners of a drug from a complex mixture of cellular proteins.

-

Compound Immobilization : A derivative of the antifungal agent is chemically synthesized with a linker arm and immobilized onto a solid support matrix (e.g., agarose beads).

-

Cell Lysate Preparation : Pathogenic fungal cells are cultured, harvested, and lysed to release their cellular contents.

-

Binding : The cell lysate is incubated with the immobilized compound, allowing target proteins to bind.

-

Washing : Non-specifically bound proteins are washed away with a series of buffers.

-

Elution : The specifically bound proteins are eluted from the matrix, often by using a high concentration of the free (non-immobilized) compound or by changing the buffer conditions.

-

Protein Identification : The eluted proteins are separated by gel electrophoresis and identified using mass spectrometry.

Computational Approaches

In silico methods can predict potential drug targets by comparing the genomes of pathogenic fungi with that of the host.

Experimental Protocol: Comparative Genomics

This approach aims to identify genes that are essential for the fungus but absent in humans, making them ideal drug targets.

-

Genome Sequencing and Annotation : The complete genome of the pathogenic fungus is sequenced and annotated to identify all protein-coding genes.

-

Ortholog Identification : The fungal proteome is compared to the human proteome using bioinformatics tools like BLAST to identify orthologous genes (genes in different species that evolved from a common ancestral gene).

-

Essential Gene Analysis : Fungal genes that are essential for viability or virulence are prioritized. This information can be derived from experimental data from model organisms or from large-scale gene knockout studies.

-

Target Prioritization : Genes that are essential for the fungus and lack a human ortholog are considered high-priority potential drug targets.

Target Validation: Confirming the Mechanism of Action

Once a putative target is identified, it must be validated to confirm that its inhibition is directly responsible for the antifungal activity of the compound.

Genetic Validation:

-

Gene Deletion : If the target gene is not essential for fungal viability, deleting it should lead to resistance to the compound (if the compound has other off-target effects). For essential genes, conditional expression systems (e.g., tetracycline-repressible promoters) can be used to show that reducing the expression of the target gene phenocopies the effect of the antifungal compound.

-

Site-Directed Mutagenesis : Introducing specific mutations into the target gene that are predicted to disrupt compound binding can confer resistance, providing strong evidence of a direct interaction.

Biochemical Validation:

-

In Vitro Inhibition : The purified target protein's activity should be inhibited by the antifungal compound in a dose-dependent manner in an enzymatic assay.

-

Metabolic Profiling : Treatment with the compound should lead to the accumulation of the substrate of the target enzyme and a depletion of its product.

Quantitative Data Summary

The following tables summarize key quantitative data for various antifungal agents, illustrating the types of data that are crucial in the drug development process.

Table 1: In Vitro Efficacy of Selected Antifungal Agents

| Antifungal Agent | Fungal Species | MIC/EC50 | Reference |

| This compound | Fusarium graminearum | EC50: 13.46 μM | (Kong et al., 2023) |

| Ibrexafungerp (SCY-078) | Candida albicans | MIC Range: 0.0625 - 1 µg/mL | (Scorneaux et al., 2017) |

| Fluconazole | Candida albicans | MIC50: 13.79 µg/mL | (Antifungal Drug Efficacy Profiles..., 2025) |

| Itraconazole | Candida albicans | Clinical Response Rate: 71-97% | (A systematic review..., n.d.) |

| Amphotericin B | Candida albicans | - | (Antifungal Drug Efficacy Profiles..., 2025) |

Table 2: Pharmacokinetic Properties of Ibrexafungerp (SCY-078)

| Parameter | Value | Reference |

| Cmax (300 mg, twice daily) | 435 ng/mL | (Ibrexafungerp: Uses..., n.d.) |

| Tmax | 4-6 hours | (Ibrexafungerp: Uses..., n.d.) |

| AUC0-24 | 6832 h*ng/mL | (Ibrexafungerp: Uses..., n.d.) |

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

Case Study: Ibrexafungerp (SCY-078) - A Glucan Synthase Inhibitor

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal that provides an excellent example of a drug with a well-defined target.

-

Identified Target : Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This target is absent in mammalian cells, ensuring a high degree of selectivity and a favorable safety profile.

-

Mechanism of Action : Similar to the echinocandin class of antifungals, Ibrexafungerp disrupts cell wall integrity, leading to osmotic instability and cell death. However, it binds to a different site on the glucan synthase enzyme complex than the echinocandins, which allows it to retain activity against some echinocandin-resistant fungal strains.

-

Validation : The target was validated through a combination of in vitro enzymatic assays demonstrating direct inhibition of glucan synthase, and genetic studies showing that mutations in the FKS genes (which encode subunits of the enzyme) can confer resistance.

Conclusion

The identification and validation of novel antifungal targets are foundational to overcoming the mounting challenges of drug resistance and host toxicity. A systematic and integrated approach that combines the power of genomics, the precision of biochemistry, and the predictive capabilities of computational biology is essential for the successful development of the next generation of antifungal therapies. While the journey of a compound like "this compound" from a preliminary screening hit to a clinically viable drug is long and complex, the methodologies outlined in this guide provide a robust framework for navigating this critical path. The continued application and refinement of these techniques will be paramount in our ongoing battle against pathogenic fungi.

References

- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in fungal chemical genomics for the discovery of new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Agent 78 (Compound 25am): A Technical Overview of its Efficacy Against Fusarium graminearum

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the antifungal properties of Antifungal Agent 78, also identified as compound 25am, against the economically significant plant pathogen Fusarium graminearum. This document synthesizes the available data on its biological activity, putative mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Data Summary

This compound, an oxazolyl-oxazoline derivative, has demonstrated significant inhibitory activity against Fusarium graminearum. The primary quantitative measure of its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of the fungal growth.

Table 1: In Vitro Antifungal Activity of this compound (Compound 25am) against Fusarium graminearum

| Compound Name | Chemical Class | Target Organism | EC50 (μM)[1] |

| This compound (25am) | Oxazolyl-oxazoline | Fusarium graminearum | 13.46 |

Putative Mechanism of Action: Targeting β-Tubulin

Current research indicates that the primary molecular target of this compound within Fusarium graminearum is β-tubulin.[1] Tubulin proteins are critical components of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, this compound is thought to disrupt microtubule dynamics, leading to the inhibition of fungal growth.

Molecular docking studies suggest a binding interaction with β-tubulin that is distinct from that of carbendazim, a widely used benzimidazole fungicide that also targets this protein.[1] This alternative binding mode may offer an advantage in overcoming existing resistance mechanisms to carbendazim in F. graminearum populations. The interaction of this compound with β-tubulin is hypothesized to induce conformational changes that interfere with microtubule assembly, ultimately leading to cell cycle arrest and inhibition of fungal proliferation.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the proposed mechanism of action for this compound.

Experimental Protocols

The following sections outline the generalized experimental methodologies that form the basis for the characterization of antifungal agents like Compound 25am. The specific details for this compound are based on the available information from the primary literature.

In Vitro Antifungal Susceptibility Testing

The efficacy of this compound against F. graminearum was determined using an in vitro mycelial growth inhibition assay. This method is a standard procedure for evaluating the antifungal properties of chemical compounds.

Workflow for In Vitro Antifungal Assay

Protocol:

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Incorporation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various final concentrations. A solvent control is also prepared.

-

Inoculation: Mycelial plugs from the actively growing margin of a F. graminearum culture are placed at the center of the PDA plates.

-

Incubation: Plates are incubated under standard conditions for fungal growth (e.g., 25°C in the dark).

-

Data Collection: The diameter of the fungal colonies is measured at regular intervals until the colony in the control plate reaches a specific size.

-

EC50 Calculation: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or a similar statistical method.

Scanning Electron Microscopy (SEM)

SEM is utilized to observe the morphological changes in F. graminearum mycelia after treatment with this compound.

Protocol:

-

Sample Preparation: F. graminearum is cultured in the presence and absence of this compound. Mycelial samples are collected.

-

Fixation: Samples are fixed, typically using a glutaraldehyde solution, to preserve the cellular structure.

-

Dehydration: The fixed samples are dehydrated through a graded series of ethanol concentrations.

-

Drying: Samples are critical-point dried to prevent collapse of the cellular structures.

-

Coating: The dried samples are coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The coated samples are then observed using a scanning electron microscope.

Observations have shown that treatment with this compound leads to a slight collapse of the F. graminearum mycelia.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), in this case, this compound and β-tubulin, respectively.

Logical Flow for Molecular Docking Analysis

Protocol:

-

Structure Preparation: The 3D structures of this compound (ligand) and the target protein, F. graminearum β-tubulin (receptor), are prepared. This may involve homology modeling for the protein if a crystal structure is not available.

-

Binding Site Definition: The potential binding pocket on β-tubulin is defined.

-

Docking: A docking algorithm is used to predict the preferred binding poses of the ligand within the receptor's binding site.

-

Analysis: The resulting poses are analyzed based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

Conclusion and Future Directions

This compound (Compound 25am) represents a promising lead compound for the development of novel fungicides against Fusarium graminearum. Its potent in vitro activity and distinct mechanism of action targeting β-tubulin warrant further investigation. Future research should focus on in vivo efficacy studies, evaluation against a broader range of plant pathogenic fungi, and further elucidation of its precise binding interactions with β-tubulin to guide the synthesis of even more potent derivatives. The potential for this compound to be effective against carbendazim-resistant strains is a particularly important avenue for continued research.

References

A Technical Guide to Novel Antifungal Compounds for Agricultural Use

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating the continuous development of novel antifungal compounds with diverse modes of action. This technical guide provides an in-depth overview of recently developed and emerging antifungal agents for agricultural use, with a focus on their chemical classes, mechanisms of action, and efficacy. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of new crop protection solutions.

Novel Synthetic Antifungal Compounds

The landscape of synthetic fungicides is continually evolving, with new chemical classes and active ingredients being introduced to combat resistance and provide more effective disease control. This section details several novel synthetic compounds that are shaping the future of agricultural fungal disease management.

Picarbutrazox: A New Mode of Action Against Oomycetes

Picarbutrazox is a novel fungicide from the tetrazolyloxime chemical class, demonstrating high efficacy against oomycete pathogens like Pythium and Phytophthora.[1][2] Crucially, it has been classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, indicating a novel and yet uncharacterised mode of action with no known cross-resistance to existing fungicides.[3][4]

Mechanism of Action: The leading hypothesis for picarbutrazox's mode of action is the disruption of phospholipid biosynthesis, which is critical for the integrity and function of the pathogen's cellular membranes.[3] This disruption is thought to specifically inhibit the phosphatidylcholine pathway, leading to impaired membrane fluidity, cellular leakage, and ultimately, pathogen death. Observable effects on oomycetes include mycelial swelling, hyperbranching, and inhibition of zoospore formation and germination.

Quantitative Efficacy Data: Picarbutrazox exhibits potent activity at very low concentrations.

| Pathogen Species | EC₅₀ (µg/mL) | Reference(s) |

| Phytophthora capsici | 0.00134 | |

| Phytophthora sojae | 0.0198 | |

| Pythium spp. (mean) | 0.000376 (mg/L) | |

| Various Phytophthora, Phytopythium, Globisporangium, and Pythium species | 0.0013 - 0.0483 | |

| 16 Oomycete Species | 0.00031 - 0.00727 |

In Planta Efficacy: In greenhouse studies, picarbutrazox at 200 mg/L provided 100% protective activity and 41.03% curative activity against Phytophthora capsici on peppers, outperforming the reference fungicide dimethomorph.

Mandipropamid: Targeting Cell Wall Biosynthesis

Mandipropamid is a carboxylic acid amide (CAA) fungicide effective against oomycete pathogens such as Plasmopara viticola (grapevine downy mildew). It belongs to FRAC group 40, and its mode of action is the inhibition of cellulose synthase, a key enzyme in cell wall biosynthesis.

Quantitative Efficacy Data:

| Pathogen Species | EC₅₀ (mg/L) | Resistance Status | Reference(s) |

| Plasmopara viticola | < 1 | Sensitive | |

| Plasmopara viticola | < 1 to > 300 | Mixed Population | |

| Plasmopara viticola | 200.28 to > 300 | Resistant |

In Planta Efficacy: Field trials across multiple locations in India have demonstrated that Mandipropamid 250 SC at a concentration of 0.8 ml/L significantly reduces the disease severity of grapevine downy mildew.

Oomycete-Specific Fungicides: Ethaboxam and Fluopicolide

Ethaboxam is a thiazole carboxamide fungicide (FRAC group 22) that disrupts β-tubulin assembly during mitosis in oomycetes. It is effective against Pythium and Phytophthora species and is used as a seed treatment and for foliar applications.

Quantitative Efficacy Data:

| Pathogen Species | MIC (mg/L) | Reference(s) |

| Phytophthora infestans (9 isolates) | 0.1 - 0.5 | |

| Phytophthora capsici (8 isolates) | 1.0 - 5.0 |

In Planta Efficacy: Field trials on soybeans have shown that seed treatments containing ethaboxam can significantly improve plant stands and yield in environments with high pressure from Pythium and Phytophthora.

Fluopicolide , an acylpicolide fungicide, has a unique mode of action involving the delocalization of spectrin-like proteins, which are essential for maintaining cytoskeletal integrity. This disruption leads to the disorganization of the pathogen's cell structure.

In Planta Efficacy: Greenhouse trials have shown that Infinito®, a product containing fluopicolide and propamocarb, provides high efficacy (70–99%) against various subpopulations of Phytophthora infestans, the causal agent of potato late blight. Field trials have also consistently demonstrated that programs including fluopicolide significantly reduce foliage and tuber blight in potatoes.

Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram

Fluopyram belongs to the pyridinyl ethyl benzamide chemical class and functions as a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC group 7. It inhibits mitochondrial respiration in fungi. Fluopyram has a broad spectrum of activity against pathogens such as Sclerotinia spp., Botrytis spp., and powdery mildews.

Quantitative Efficacy Data:

| Pathogen Species | EC₅₀ (µg/mL) | Reference(s) |

| Sclerotinia sclerotiorum | 2.9 |

In Planta Efficacy: Fluopyram provides excellent control of problematic diseases in a wide range of crops at low application rates.

Biological Antifungal Agents

Biological control agents offer a sustainable alternative to synthetic fungicides, utilizing naturally occurring microorganisms to suppress plant pathogens.

Bacillus subtilis

Bacillus subtilis is a bacterium known for its ability to produce a wide range of antifungal compounds, including lipopeptides such as iturins, fengycins, and surfactins. These compounds can disrupt fungal cell membranes and inhibit mycelial growth.

Quantitative Efficacy Data:

| Pathogen Species | Biocontrol Efficacy | Reference(s) |

| Botrytis cinerea on strawberry | 85-89% control of gray mold incidence in pots | |

| Botrytis cinerea on strawberry | 70% control of gray mold incidence in a field trial | |

| Botrytis cinerea on tomato | 86.57% control effect against tomato gray mold | |

| 10 plant pathogenic fungi | >80% average inhibition rates | |

| Botrytis cinerea | >40% growth inhibition in vitro |

Trichoderma harzianum

Trichoderma harzianum is a fungal biocontrol agent that antagonizes plant pathogens through mechanisms such as mycoparasitism, competition for nutrients, and the production of antifungal metabolites.

Quantitative Efficacy Data:

| Pathogen Species | Biocontrol Efficacy | Reference(s) |

| Rhizoctonia solani on bean plants (greenhouse) | Disease incidence reduced to 30.5% (from 54.3% in control) | |

| Rhizoctonia solani (in vitro) | 74.07% mycelial growth inhibition by mutants | |

| Rhizoctonia solani (in vitro) | 58-86% growth inhibition | |

| Rhizoctonia solani and Fusarium oxysporum (in vitro) | 54.9% and 61.5% growth reduction, respectively |

Emerging Antifungal Technologies: RNA-based Fungicides

Spray-Induced Gene Silencing (SIGS) is an innovative approach that utilizes externally applied double-stranded RNA (dsRNA) to silence essential genes in pathogenic fungi, thereby inhibiting their growth and virulence. This technology offers a highly specific and potentially more environmentally benign alternative to conventional fungicides.

Experimental Workflow for Spray-Induced Gene Silencing (SIGS):

Caption: Experimental workflow for Spray-Induced Gene Silencing (SIGS).

Fungal Signaling Pathways as Antifungal Targets

Targeting essential signaling pathways in fungi represents a promising strategy for the development of novel fungicides.

The TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In phytopathogenic fungi like Fusarium graminearum, the TOR pathway is also crucial for virulence.

Caption: Simplified TOR signaling pathway in Fusarium graminearum.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound against a fungal pathogen.

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

-

Preparation of Antifungal Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments from a fresh culture. The concentration should be adjusted to a predetermined level (e.g., 1 x 10⁴ to 5 x 10⁴ spores/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Controls: Include wells with only the growth medium (negative control) and wells with the growth medium and fungal inoculum but no antifungal compound (positive control).

-

Incubation: Incubate the plates at the optimal temperature for the specific fungal pathogen for a defined period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Planta Fungicide Efficacy Evaluation (Example: Wheat Leaf Rust)

This protocol describes a method for evaluating the efficacy of a fungicide against a foliar pathogen in a greenhouse setting.

Workflow for In Planta Efficacy Testing:

Caption: Workflow for in planta fungicide efficacy testing.

Detailed Methodology:

-

Plant Material: Grow a susceptible wheat cultivar in pots under controlled greenhouse conditions until the plants reach the desired growth stage (e.g., the second leaf is fully expanded).

-

Fungicide Application: Prepare different concentrations of the test fungicide. Apply the fungicide to the wheat seedlings using a sprayer to ensure uniform coverage. Include an untreated control group.

-

Inoculum Preparation: Collect fresh urediniospores of Puccinia triticina and suspend them in a carrier solution (e.g., water with a surfactant). Adjust the spore concentration to a standard level.

-

Inoculation: Spray the spore suspension evenly onto the leaves of both the treated and untreated wheat plants.

-

Incubation: Place the inoculated plants in a dew chamber with high humidity and darkness for approximately 16-24 hours to promote spore germination and infection. Subsequently, move the plants back to the greenhouse.

-

Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity on the leaves. This is typically done by visually estimating the percentage of the leaf area covered by rust pustules.

-

Efficacy Calculation: Calculate the percent disease control for each fungicide treatment relative to the untreated control.

Conclusion

The development of novel antifungal compounds with diverse modes of action is paramount for sustainable agriculture. This guide has provided a snapshot of the current landscape, from innovative synthetic molecules like picarbutrazox to the harnessing of biological agents and cutting-edge RNA-based technologies. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the research and development community as they continue to address the challenges of fungal plant diseases. The exploration of new fungal targets, such as the TOR signaling pathway, will undoubtedly pave the way for the next generation of effective and durable fungicides.

References

- 1. Biological activity and systemic translocation of the new tetrazolyloxime fungicide picarbutrazox against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picarbutrazox Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Forefront of Antifungal Discovery: A Technical Guide to Early-Stage Drug Candidates

For Immediate Release

[City, State] – In an era marked by the escalating threat of antimicrobial resistance, the demand for novel antifungal agents has never been more critical. Fungal infections, particularly in immunocompromised individuals, pose a significant global health challenge, driving intensive research into new therapeutic strategies. This technical guide provides an in-depth overview of promising early-stage antifungal drug candidates, their mechanisms of action, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of targeted biological pathways to facilitate advancements in the field.

The limited arsenal of clinically available antifungal drugs is a growing concern, with resistance emerging to existing classes such as azoles, polyenes, and echinocandins.[1][2] This has spurred the exploration of novel fungal-specific targets and the development of next-generation antifungals. This guide focuses on a selection of these innovative candidates that are currently navigating the preclinical and clinical trial landscape.

Promising New Antifungal Drug Candidates

Several new antifungal agents are showing considerable promise in early-stage research and clinical trials, targeting both traditional and novel fungal pathways. These include compounds with broad-spectrum activity against critical fungal pathogens. A summary of their in vitro activity, represented by Minimum Inhibitory Concentration (MIC) values, is presented below.

| Antifungal Agent | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | References |

| Ibrexafungerp | Candida albicans | 0.06 | 0.5 | 0.016 - 8 | [3][4][5] |

| Candida auris | 0.5 | 1 | ≤0.06 - >64 | ||

| Candida parapsilosis | 0.12 - 0.25 | - | 0.12 - 2 | ||

| Aspergillus fumigatus | 0.5 | 1 | 0.06 - >8 | ||

| Olorofim | Aspergillus fumigatus | 0.016 | - | up to 0.06 | |

| Lomentospora prolificans | 0.125 | - | up to 0.125 | ||

| Scedosporium apiospermum | 0.016 | - | up to 0.125 | ||

| Fosmanogepix (active form: Manogepix) | Candida auris | 0.015 | - | 0.002 - 0.063 | |

| Cryptococcus neoformans | - | - | 0.015 - 4 | ||

| Fusarium oxysporum species complex | ≤0.015 | 0.03 | ≤0.015 - 0.125 | ||

| Fusarium solani species complex | ≤0.015 | 0.25 | ≤0.015 - 0.25 | ||

| Rezafungin | Candida albicans | 0.03 | 0.06 | - | |

| Candida glabrata | 0.06 | 0.125 | - | ||

| Aspergillus fumigatus | ≤0.06 | - | ≤0.06 | ||

| Pneumocystis spp. | - | - | Efficacious in vivo | ||

| Mandimycin | Candida albicans | - | - | 0.125 - 2 | |

| Candida auris | - | - | 0.125 - 2 | ||

| Cryptococcus neoformans | - | - | 0.125 - 2 | ||

| Aspergillus fumigatus | - | - | 0.125 - 2 |

Novel Molecular Targets and Signaling Pathways

The development of these new drug candidates is intrinsically linked to the identification and validation of novel fungal-specific molecular targets and signaling pathways. A deeper understanding of these mechanisms provides a rational basis for drug design and the potential to overcome existing resistance mechanisms.

Gwt1 and the GPI Anchor Biosynthesis Pathway

Fosmanogepix's active moiety, manogepix, inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching a variety of proteins to the fungal cell wall, playing a vital role in cell wall integrity, adhesion, and virulence. The inhibition of Gwt1 disrupts this process, leading to a compromised cell wall and reduced fungal growth.

Fungal Signaling Pathways as Drug Targets

Several signaling pathways that are essential for fungal virulence and survival, yet absent or significantly different in humans, represent attractive targets for novel antifungal therapies.

These phosphorelay systems enable fungi to sense and respond to environmental stresses. They typically involve a sensor histidine kinase (HK) and a response regulator (RR), making them ideal targets for developing fungal-specific inhibitors.

Mitogen-activated protein kinase (MAPK) cascades are crucial for regulating fungal development, morphogenesis, and stress responses. Targeting specific components of these pathways can disrupt key virulence attributes of pathogenic fungi.

References

- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 5. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Antifungal Agent 78 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, underscores the urgent need for the development of novel and effective antifungal agents. Antifungal Agent 78 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. A critical step in the preclinical evaluation of any new antifungal candidate is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter for assessing antifungal activity.[1][2]

This document provides a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[2][3]

Hypothetical Mechanism of Action of this compound

To provide a comprehensive application note, a hypothetical mechanism of action for this compound is proposed. It is postulated that this compound inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mechanism is similar to that of the echinocandin class of antifungal drugs.

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The results of the MIC assay should be summarized in a clear and concise manner to allow for easy comparison of the activity of this compound against different fungal species. The data should be presented as the MIC range, MIC₅₀, and MIC₉₀ values. MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 50 | 0.03 - 1 | 0.125 | 0.5 |

| Candida glabrata | 50 | 0.06 - 2 | 0.25 | 1 |

| Candida parapsilosis | 50 | 0.125 - 4 | 0.5 | 2 |

| Cryptococcus neoformans | 30 | 0.03 - 0.5 | 0.06 | 0.25 |

| Aspergillus fumigatus | 40 | 0.125 - 8 | 1 | 4 |

| Aspergillus flavus | 40 | 0.25 - 16 | 2 | 8 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile, disposable pipette tips and reservoirs

-

Spectrophotometer or microplate reader

-

Fungal isolates

-

Sabouraud Dextrose Agar/Broth

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator

Experimental Workflow

Caption: Broth microdilution MIC assay workflow.

Step-by-Step Methodology

1. Preparation of this compound Stock Solution and Dilutions

-

Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 1600 µg/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to obtain concentrations ranging from 0.06 to 32 µg/mL.

-

Plate Preparation: Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. Add 100 µL of drug-free RPMI-1640 medium to the growth control wells and 200 µL to the sterility control well.

2. Preparation of Fungal Inoculum

-

Yeast Inoculum (e.g., Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Mold Inoculum (e.g., Aspergillus spp.):

-

Grow the mold on Sabouraud Dextrose Agar at 35°C for 5-7 days until sporulation is evident.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the upper homogenous suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

-

3. Inoculation of the Microtiter Plate

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control wells. This will bring the final volume in each well to 200 µL and the antifungal concentrations to the desired final range (e.g., 0.03 to 16 µg/mL).

-